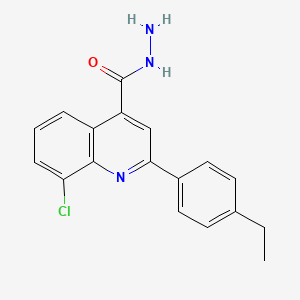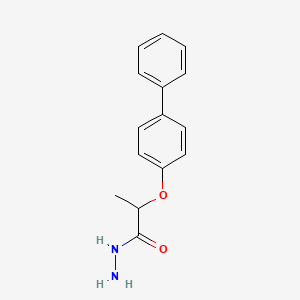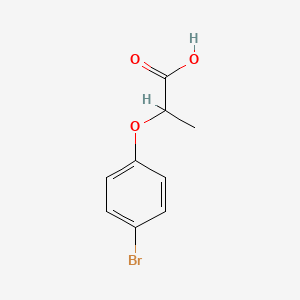
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide has a molecular weight of 325.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. The structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide suggests potential efficacy against various cancer types. Its mechanism may involve interaction with cellular DNA or inhibition of enzymes crucial for cell proliferation .
Antioxidant Properties
The quinoline moiety is associated with antioxidant activity, which is essential in preventing oxidative stress-related diseases. This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative damage .
Anti-Inflammatory Uses
Due to the presence of the carbohydrazide group, this compound may exhibit anti-inflammatory effects. It could be studied for the treatment of chronic inflammatory diseases by inhibiting cytokine production or other inflammatory pathways .
Antimalarial Applications
Quinolines have a rich history in antimalarial drugs. The chloroquine backbone in 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide could be modified to develop new antimalarial agents, especially against drug-resistant strains of Plasmodium .
Anti-SARS-CoV-2 Potential
Recent studies have highlighted the role of quinoline derivatives in combating SARS-CoV-2. This compound could be investigated for its ability to inhibit the virus’s replication or bind to its key proteins .
Antituberculosis Activity
The compound’s structural features suggest it may have applications in treating tuberculosis. It could target the mycobacterial cell wall or interfere with the bacterial DNA replication process .
Safety and Hazards
特性
IUPAC Name |
8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQOAPJMSSEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)






![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

